molecular formula C16H19NO3 B8266404 4-(2-(Benzyloxy)ethoxy)-m-anisidine

4-(2-(Benzyloxy)ethoxy)-m-anisidine

Cat. No. B8266404
M. Wt: 273.33 g/mol
InChI Key: AZUDXBYJVMMYTF-UHFFFAOYSA-N
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Description

4-(2-(Benzyloxy)ethoxy)-m-anisidine is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Quinazolinone Derivatives

4-(2-(Benzyloxy)ethoxy)-m-anisidine has been utilized in the synthesis of quinazolinone derivatives. These derivatives have demonstrated potential antimicrobial activity. The reactions involve various nitrogen nucleophiles, including aromatic amines like p-anisidine, and are characterized by spectral analysis methods such as IR, MS, and NMR (El-Hashash et al., 2011).

Formation and Identification of DNA Adducts

Research has also explored the formation and persistence of DNA adducts in rats exposed to o-anisidine, a related compound to this compound. The studies indicate that o-anisidine-derived DNA adducts are found in several organs, with the highest levels in the urinary bladder, suggesting a possible mechanism for its carcinogenicity (Naiman et al., 2012).

Genotoxic Mechanism for Carcinogenicity

Another study identifies the genotoxic mechanism for the carcinogenicity of o-anisidine, an industrial and environmental pollutant, by showing its covalent binding to DNA in vitro and in vivo. This finding underscores the carcinogenic potential of related compounds in humans (Stiborová et al., 2005).

Reactions with Ethyl Benzoylacetate

A specific study on the reactions between ethyl benzoylacetate and anisidines, including m-anisidine, demonstrates the formation of various quinolone derivatives, highlighting the chemical versatility of anisidine compounds (Venturella & Bellino, 1975).

Peroxidase-Mediated Oxidation

Research on the peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA contributes to understanding the metabolic pathways of anisidine compounds, including those similar to this compound. This study also discusses the limitations of certain DNA adduct detection techniques (Stiborová et al., 2002).

Solution Properties of Anisidine Mixtures

The study of densities, viscosities, and refractive indices of aniline and o-anisidine with 2-alkoxyethanols offers insights into the physical properties of anisidine mixtures, which can be applied to similar compounds (Kumar & Jeevanandham, 2012).

Reactivity and Intermediates in Peroxidative Oxidation

Investigating the reactive intermediates formed during peroxidative oxidation of anisidine isomers, including o-anisidine, aids in understanding the metabolic and reactive pathways of similar compounds (Thompson & Eling, 1991).

Biologically Mediated Processes in Soil Suspensions

A study on hydrogen peroxide decay in waters with suspended soils, analyzing the oxidation of p-anisidine, can provide valuable insights into biologically mediated environmental processes relevant to anisidine derivatives (Cooper & Zepp, 1990).

Enzymatic Analyses in Organic Solvents

Research on the activity of horseradish peroxidase in organic solvents, including its catalytic action on p-anisidine, can be extrapolated to study the behavior of similar compounds in non-aqueous environments (Kazandjian, Dordick & Klibanov, 1986).

Synthesis of Benzofurans

The synthesis of 2-aryl-3-ethoxy-carbonyl-5-hydroxybenzofurans, involving reactions with anisidine, contributes to the broader understanding of the synthetic applications of anisidine derivatives (Zotova et al., 2004).

properties

IUPAC Name

3-methoxy-4-(2-phenylmethoxyethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-18-16-11-14(17)7-8-15(16)20-10-9-19-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUDXBYJVMMYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.